CC-90005

Description

BenchChem offers high-quality CC-90005 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CC-90005 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1799574-70-1 |

|---|---|

Molecular Formula |

C21H27F2N7O2 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

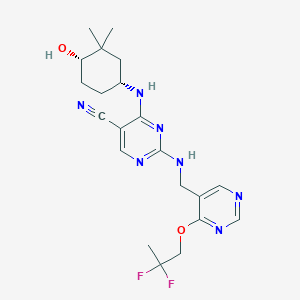

2-[[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methylamino]-4-[[(1R,4S)-4-hydroxy-3,3-dimethylcyclohexyl]amino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H27F2N7O2/c1-20(2)6-15(4-5-16(20)31)29-17-13(7-24)9-26-19(30-17)27-10-14-8-25-12-28-18(14)32-11-21(3,22)23/h8-9,12,15-16,31H,4-6,10-11H2,1-3H3,(H2,26,27,29,30)/t15-,16+/m1/s1 |

InChI Key |

FMKGJQHNYMWDFJ-CVEARBPZSA-N |

Isomeric SMILES |

CC1(C[C@@H](CC[C@@H]1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C |

Canonical SMILES |

CC1(CC(CCC1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CC-90005 in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90005 is a highly selective, orally bioavailable small molecule inhibitor of Protein Kinase C-theta (PKC-θ).[1][2] PKC-θ is a member of the novel PKC family of serine/threonine kinases and is predominantly expressed in T-cells, where it plays a crucial role in T-cell receptor (TCR) signaling and activation.[1] As a key mediator of T-cell function, PKC-θ represents a prime therapeutic target for T-cell-mediated autoimmune and inflammatory diseases. This technical guide elucidates the core mechanism of action of CC-90005 in T-cells, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: Selective Inhibition of PKC-θ

The primary mechanism of action of CC-90005 is its potent and selective inhibition of PKC-θ. This inhibition disrupts the downstream signaling cascade initiated by T-cell receptor (TCR) engagement, leading to a significant reduction in T-cell activation, proliferation, and cytokine production.[1][3]

Quantitative Data on CC-90005 Activity

The potency and selectivity of CC-90005 have been characterized through various in vitro assays. The following tables summarize the key quantitative data on the inhibitory effects of CC-90005.

| Parameter | Value | Assay Conditions | Reference |

| PKC-θ IC50 | 8 nM | Enzymatic assay | |

| PKC-δ IC50 | 4440 nM | Enzymatic assay | |

| IL-2 Expression IC50 | 0.15 µM | Human PBMCs (LRS_WBC) |

Table 1: In Vitro Inhibitory Activity of CC-90005

| CC-90005 Concentration | Inhibition of T-cell Proliferation | Cell Type | Reference |

| 1 µM | 51% | Human PBMCs | |

| 3 µM | 88% | Human PBMCs | |

| 0.3 - 10 µM | Significant Inhibition | Purified human T-cells and whole blood cultures |

Table 2: Effect of CC-90005 on T-cell Proliferation

Impact on T-Cell Signaling Pathways

Upon TCR and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse where it activates downstream signaling pathways critical for T-cell activation. These pathways include the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). CC-90005, by inhibiting PKC-θ, effectively blocks the activation of these transcription factors.

Signaling Pathway Diagram

References

- 1. T-Cell Receptor Signaling Inhibition By CC-90005, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ard.bmj.com [ard.bmj.com]

CC-90005: A Deep Dive into its Function as a Selective PKC-θ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

CC-90005 is a potent, selective, and orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ), a key enzyme in T-cell receptor (TCR) signaling and activation.[1][2][3] Its targeted action on PKC-θ makes it a promising therapeutic candidate for T-cell mediated autoimmune and inflammatory diseases.[3][4] This technical guide provides an in-depth look at the function, mechanism of action, and experimental data related to CC-90005.

Core Mechanism of Action

CC-90005 functions by directly inhibiting the kinase activity of PKC-θ. PKC-θ is a crucial component of the signaling cascade initiated by the T-cell receptor (TCR) and the co-stimulatory molecule CD28. By blocking PKC-θ, CC-90005 effectively disrupts downstream signaling pathways that are essential for T-cell activation, proliferation, and cytokine production. This ultimately leads to a reduction in the inflammatory response driven by activated T-cells.

A significant aspect of CC-90005's function is its ability to induce a state of T-cell anergy, or functional unresponsiveness. When T-cells are activated in the presence of CC-90005, they enter a state where they are unable to respond to subsequent stimulation, even after the compound is removed. This anergic state is associated with the upregulation of the E3 ubiquitin ligase "Gene related to anergy in lymphocytes" (GRAIL).

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency, selectivity, and cellular activity of CC-90005.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 | Source |

| PKC-θ | 8 nM | |

| PKC-δ | 4440 nM | |

| Other PKC family members | >3 µM | |

| CYP2C9 | 8 µM | |

| CYP2C19 | 5.9 µM |

Table 2: Cellular Activity

| Assay | Cell Type | Endpoint | IC50 / % Inhibition | Source |

| IL-2 Expression | Human PBMCs | Inhibition | 0.15 µM | |

| T-cell Proliferation | Human PBMCs | Inhibition | 51% at 1 µM, 88% at 3 µM | |

| Plasma IL-2 Release | Mouse | Inhibition | 51% at 100 mg/kg | |

| Spleen IL-2 Release | Mouse | Inhibition | 54% at 100 mg/kg | |

| Popliteal Lymph Node (PLN) Size | Mouse | Reduction | 45% at 10 mg/kg, 38% at 30 mg/kg |

Signaling Pathway

The following diagram illustrates the central role of PKC-θ in the T-cell activation pathway and the point of intervention for CC-90005.

Experimental Protocols

Detailed methodologies for key experiments are outlined below to provide a comprehensive understanding of the data generated.

In Vitro T-Cell Activation and Proliferation Assay

Objective: To assess the inhibitory effect of CC-90005 on T-cell activation and proliferation.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells were cultured.

-

Pre-treatment: Cells were pre-treated with varying concentrations of CC-90005 (e.g., 0.1–10 μM) for a specified period.

-

Stimulation: T-cell receptor (TCR) stimulation was induced using anti-CD3 and anti-CD28 antibodies.

-

Incubation: The cultures were incubated for up to 24 hours.

-

Assessment of Activation: T-cell activation was measured by the expression of cell surface markers CD25 and CD69 using flow cytometry.

-

Assessment of Proliferation: T-cell proliferation was quantified by thymidine incorporation assay.

In Vivo Model of Chronic T-Cell Activation (Collagen-Induced Arthritis)

Objective: To evaluate the in vivo efficacy of CC-90005 in a mouse model of rheumatoid arthritis.

Methodology:

-

Animal Model: A collagen-induced arthritis (CIA) model was established in DBA mice.

-

Dosing Regimen: CC-90005 was administered orally, once or twice daily, in a prophylactic dosing schedule starting one day before collagen sensitization.

-

Treatment Duration: The treatment continued for 42 days.

-

Efficacy Readouts:

-

Paw swelling was measured and scored throughout the study.

-

On day 42, cytokine gene expression and protein levels were measured.

-

Circulating collagen breakdown products (CTX-I, CTX-II) were quantified as biomarkers of cartilage and bone degradation.

-

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of CC-90005 in preclinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SAT0035 Inhibition of protein kinase c theta by the selective inhibitor cc-90005 induces t cell anergy | Annals of the Rheumatic Diseases [ard.bmj.com]

- 4. CC-90005 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

CC-90005: A Deep Dive into Selective PKC-theta Inhibition for T-Cell Mediated Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C-theta (PKCθ) is a crucial enzyme in the signaling cascade of T-lymphocytes, playing a pivotal role in their activation, proliferation, and cytokine production.[1] Its selective expression in T-cells makes it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[1] CC-90005 has emerged as a potent and highly selective, orally active small molecule inhibitor of PKCθ.[1][2] This technical guide provides an in-depth overview of the preclinical data on CC-90005, focusing on its biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used in its characterization.

Biochemical and Cellular Activity of CC-90005

CC-90005 demonstrates potent and selective inhibition of PKCθ. The following tables summarize the key quantitative data from various in vitro assays.

Table 1: In Vitro Inhibitory Activity of CC-90005

| Parameter | Value | Cell/Enzyme System | Reference |

| PKCθ IC50 | 8 nM | Recombinant Human PKCθ | [2] |

| PKCδ IC50 | 4440 nM | Recombinant Human PKCδ | |

| Selectivity (PKCδ/PKCθ) | >550-fold | - | |

| Other PKC Isoforms IC50 | >3 µM | Other PKC family members | |

| IL-2 Expression IC50 | 0.15 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |

| T-Cell Proliferation Inhibition (1 µM) | 51% | Human PBMCs | |

| T-Cell Proliferation Inhibition (3 µM) | 88% | Human PBMCs | |

| T-Cell Activation Inhibition Range | 0.3 - 10 µM | Purified Human T-Cells and Whole Blood |

Table 2: Pharmacokinetic Properties of CC-90005 in Preclinical Species

| Species | Dose (Oral) | Cmax (µM) | Oral Bioavailability (%) |

| Rat | 10 mg/kg | 1.18 | 66 |

| Dog | 3 mg/kg | 1.2 | 46 |

In Vivo Efficacy of CC-90005

The therapeutic potential of CC-90005 has been evaluated in rodent models of T-cell mediated diseases.

Table 3: In Vivo Efficacy of CC-90005

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Chronic T-Cell Activation (Mouse) | 3-30 mg/kg, p.o. twice daily for 4 days | Significantly reduced popliteal lymph node (PLN) size. | |

| Collagen-Induced Arthritis (CIA) (DBA Mice) | 30 and 100 mg/kg, p.o. twice daily | Reduction in clinical scores of arthritis. Reduced expression of IL-1β, IL-17, and IL-22 in ankle joints. Trend towards reduced serum levels of collagen breakdown products (CTX-I and CTX-II). |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

PKC-theta Signaling Pathway in T-Cell Activation

Caption: PKC-theta signaling cascade in T-cell activation leading to IL-2 gene transcription.

Experimental Workflow for Evaluating CC-90005 In Vitro

Caption: In vitro workflow for assessing the impact of CC-90005 on T-cell function.

Mechanism of Selective Inhibition

Caption: CC-90005 exhibits high-affinity binding to the ATP pocket of PKC-theta.

Detailed Experimental Protocols

PKCθ Kinase Inhibition Assay (Representative)

-

Reagents: Recombinant human PKCθ, Myelin Basic Protein (MBP) as substrate, [γ-³²P]ATP, kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT), CC-90005 in DMSO.

-

Procedure:

-

Prepare serial dilutions of CC-90005.

-

In a microplate, add PKCθ enzyme, kinase buffer, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

T-Cell Activation and Proliferation Assay

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Plate Coating: Coat 96-well plates with an anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plates with sterile PBS to remove unbound antibody.

-

Cell Culture:

-

Resuspend PBMCs or purified T-cells in complete RPMI-1640 medium.

-

Add the cells to the anti-CD3 coated plates.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) for co-stimulation.

-

Add CC-90005 at various concentrations.

-

-

Activation Marker Analysis: After 24-48 hours of incubation, harvest the cells and stain with fluorescently labeled antibodies against CD25 and CD69. Analyze the expression levels by flow cytometry.

-

Proliferation Assay: After 72-96 hours of incubation, pulse the cells with ³H-thymidine for the final 18 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

IL-2 Production Assay

-

Cell Culture and Stimulation: Follow steps 1-3 of the T-Cell Activation and Proliferation Assay.

-

Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-2 in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Collagen-Induced Arthritis (CIA) in Mice

-

Animals: Use DBA/1 mice, which are susceptible to CIA.

-

Induction of Arthritis:

-

Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Administer an intradermal injection of the emulsion at the base of the tail on day 0.

-

On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment: Begin prophylactic oral administration of CC-90005 or vehicle one day before the initial immunization and continue throughout the study.

-

Assessment of Arthritis:

-

Visually score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe inflammation with ankylosis).

-

Measure paw thickness using a caliper.

-

-

Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for serum analysis of collagen breakdown products (CTX-I, CTX-II) and harvest ankle joints for histological analysis and measurement of cytokine expression (IL-1β, IL-17, IL-22) by qPCR or ELISA.

Conclusion

CC-90005 is a potent and highly selective inhibitor of PKCθ with demonstrated efficacy in both in vitro and in vivo models of T-cell mediated inflammation and autoimmunity. Its favorable pharmacokinetic profile supports its potential as an orally administered therapeutic. The data presented in this guide highlight the robust preclinical evidence for CC-90005 and provide a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation. Further clinical investigation is warranted to establish its safety and efficacy in human diseases.

References

The Discovery and Development of CC-90005: A Selective PKC-θ Inhibitor for T-Cell Mediated Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CC-90005 is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Kinase C-theta (PKC-θ). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CC-90005. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is a compilation of publicly available data, including key in vitro and in vivo studies that highlight the therapeutic potential of CC-90005 in T-cell mediated autoimmune and inflammatory diseases. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams created in the DOT language.

Introduction

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are critical regulators of various cellular signaling pathways.[1] The PKC-θ isoform is predominantly expressed in T-lymphocytes and plays a crucial role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and the production of inflammatory cytokines like Interleukin-2 (IL-2).[2][3][4][5] This selective expression and function make PKC-θ an attractive therapeutic target for the treatment of T-cell driven autoimmune diseases. The development of potent and selective PKC-θ inhibitors, such as CC-90005, represents a promising strategy to modulate aberrant T-cell responses without causing broad immunosuppression.

CC-90005 was identified through a structure-guided design and structure-activity relationship (SAR) optimization process aimed at improving potency, selectivity, and pharmacokinetic properties over initial lead compounds. This effort led to a clinical candidate with excellent kinase selectivity, cellular activity, a favorable safety profile, and demonstrated in vivo efficacy in models of T-cell activation.

Mechanism of Action

CC-90005 exerts its therapeutic effect by directly inhibiting the enzymatic activity of PKC-θ. By binding to the ATP-binding site of the kinase, CC-90005 prevents the phosphorylation of downstream substrates that are essential for the propagation of the T-cell activation signal.

The PKC-θ Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of PKC-θ. Activated PKC-θ then phosphorylates and activates downstream targets, culminating in the activation of key transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes critical for T-cell activation, including IL-2. CC-90005 intervenes early in this pathway by inhibiting PKC-θ, thereby blocking the downstream signaling events and preventing T-cell activation and cytokine production.

Preclinical Data

The preclinical development of CC-90005 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetic profile, and efficacy.

In Vitro Potency and Selectivity

CC-90005 is a highly potent inhibitor of PKC-θ with an IC50 of 8 nM. Importantly, it demonstrates excellent selectivity for PKC-θ over other PKC isoforms and a broader panel of kinases, which is critical for minimizing off-target effects.

| Target | IC50 (nM) | Fold Selectivity vs. PKC-θ |

| PKC-θ | 8 | 1 |

| PKC-δ | 4440 | 555 |

| Other PKC Family Members | >3000 | >375 |

| Table 1: In vitro potency and selectivity of CC-90005 against PKC isoforms. Data compiled from publicly available sources. |

Cellular Activity

CC-90005 effectively inhibits T-cell activation in cellular assays. It has been shown to inhibit IL-2 expression in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.15 µM. Furthermore, it inhibits T-cell proliferation in a concentration-dependent manner.

| Assay | Endpoint | IC50 / % Inhibition |

| IL-2 Expression (Human PBMCs) | IC50 | 0.15 µM |

| T-cell Proliferation (Human PBMCs) | % Inhibition @ 1 µM | 51% |

| T-cell Proliferation (Human PBMCs) | % Inhibition @ 3 µM | 88% |

| Table 2: Cellular activity of CC-90005 in human PBMCs. Data compiled from publicly available sources. |

In Vivo Efficacy

The in vivo efficacy of CC-90005 was evaluated in rodent models of T-cell activation and autoimmune disease.

| Animal Model | Dosing Regimen | Endpoint | Result |

| Chronic T-cell Activation (mouse) | 3-30 mg/kg, p.o., twice daily for 4 days | Popliteal Lymph Node (PLN) size | Significant reduction in PLN size |

| Acute T-cell Activation (mouse) | 100 mg/kg, single p.o. dose | Plasma and Spleen IL-2 levels | 51% and 54% inhibition, respectively |

| Collagen-Induced Arthritis (DBA mice) | 30 and 100 mg/kg, p.o., twice daily | Clinical arthritis scores | Reduction in clinical scores |

| Table 3: In vivo efficacy of CC-90005 in rodent models. Data compiled from publicly available sources. |

Pharmacokinetics

CC-90005 exhibits favorable pharmacokinetic properties in preclinical species, demonstrating good oral bioavailability.

| Species | Dose (IV) | CL (mL/min/kg) | Vss (L/kg) | Dose (PO) | Cmax (µM) | Oral Bioavailability (%) |

| Rat | 2 mg/kg | 69.1 | 2.11 | 10 mg/kg | 1.18 | 66 |

| Dog | 1 mg/kg | 20.5 | 2.44 | 3 mg/kg | 1.2 | 46 |

| Table 4: Pharmacokinetic parameters of CC-90005 in rats and dogs. Data compiled from publicly available sources. |

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this document.

In Vitro Kinase Assays

Objective: To determine the in vitro potency and selectivity of CC-90005 against PKC-θ and other kinases.

Methodology:

-

Recombinant human PKC isoforms and other kinases are used.

-

The kinase activity is typically measured using a radiometric assay (e.g., [γ-³²P]ATP incorporation into a substrate peptide) or a non-radiometric method (e.g., fluorescence-based detection of ADP production).

-

CC-90005 is serially diluted and incubated with the kinase, substrate, and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

T-Cell Proliferation and IL-2 Production Assays

Objective: To assess the effect of CC-90005 on T-cell activation and function.

Methodology:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cells are cultured in complete RPMI-1640 medium.

-

Cells are pre-treated with varying concentrations of CC-90005 for a specified time (e.g., 1 hour).

-

T-cell activation is induced by stimulating the cells with anti-CD3 and anti-CD28 antibodies.

-

For proliferation assays, cells are incubated for 2-4 days, and proliferation is measured by [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

-

For IL-2 production assays, cell culture supernatants are collected after 24 hours of stimulation, and IL-2 levels are quantified using an ELISA kit.

Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of CC-90005 in a model of rheumatoid arthritis.

Methodology:

-

Male DBA/1 mice are used as they are susceptible to CIA.

-

Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

-

CC-90005 is administered orally, typically starting from the day of the first immunization (prophylactic regimen).

-

The severity of arthritis is assessed by visually scoring the paws for signs of inflammation (redness, swelling).

-

At the end of the study, paws may be collected for histological analysis, and blood samples can be taken to measure inflammatory biomarkers.

Conclusion

CC-90005 is a potent and selective inhibitor of PKC-θ with a promising preclinical profile. Its ability to effectively block T-cell activation and demonstrate efficacy in in vivo models of T-cell mediated diseases highlights its potential as a novel therapeutic agent for autoimmune disorders. The favorable pharmacokinetic properties of CC-90005 support its development as an orally administered drug. Further clinical investigation is warranted to establish the safety and efficacy of CC-90005 in human patients.

References

- 1. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

CC-90005: A Deep Dive into Its Role in Inhibiting T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CC-90005, a highly selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ). We will delve into its mechanism of action, its profound effects on T-cell signaling and function, and the experimental basis for these findings. This document is intended to be a valuable resource for researchers and professionals in immunology and drug development.

Core Mechanism of Action: Selective Inhibition of PKC-θ

CC-90005 exerts its immunomodulatory effects by potently and selectively inhibiting Protein Kinase C-theta (PKC-θ), a serine/threonine kinase predominantly expressed in T-lymphocytes.[1][2][3][4] PKC-θ is a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and cytokine production.[1] By targeting PKC-θ, CC-90005 effectively disrupts these downstream signaling events, leading to a significant reduction in T-cell-mediated immune responses.

The remarkable selectivity of CC-90005 for PKC-θ over other PKC isoforms and a wider panel of kinases minimizes off-target effects, making it a promising candidate for the treatment of T-cell mediated autoimmune and inflammatory diseases.

Quantitative Analysis of CC-90005 Activity

The following tables summarize the key quantitative data demonstrating the potency and selectivity of CC-90005.

Table 1: In Vitro Potency and Selectivity of CC-90005

| Target | IC50 | Source |

| PKC-θ | 8 nM | |

| PKC-δ | 4440 nM | |

| Other PKC family members | >3 µM | |

| IL-2 Expression (Human PBMCs) | 0.15 µM | |

| CYP2C9 | 8 µM | |

| CYP2C19 | 5.9 µM |

Table 2: Cellular Effects of CC-90005 on T-Cell Function

| Assay | Concentration | Result | Source |

| T-cell Proliferation (Human PBMCs) | 1 µM | 51% inhibition | |

| T-cell Proliferation (Human PBMCs) | 3 µM | 88% inhibition | |

| Inhibition of T-cell activation (purified human T-cells and whole blood) | 0.3 - 10 µM | Significant inhibition |

Table 3: In Vivo Efficacy of CC-90005

| Model | Dosing | Result | Source |

| Chronic T-cell activation (Popliteal lymph node size) | 10 mg/kg, p.o. twice daily for 4 days | 45% reduction | |

| Chronic T-cell activation (Popliteal lymph node size) | 30 mg/kg, p.o. twice daily for 4 days | 38% reduction | |

| Acute T-cell activation (IL-2 release) | 100 mg/kg, single p.o. | 51% inhibition (plasma), 54% inhibition (spleen) | |

| Collagen-Induced Arthritis (CIA) in mice | 30 and 100 mg/kg BID | Reduction in clinical scores and cytokine expression (IL-1β, IL-17, IL-22) |

Signaling Pathway of T-Cell Activation Inhibition by CC-90005

CC-90005 intervenes at a critical juncture in the T-cell activation signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation. By inhibiting PKC-θ, it prevents the subsequent activation of downstream pathways essential for T-cell function, including the NF-κB and ERK1/2 pathways. This blockade ultimately leads to a reduction in the expression of activation markers like CD25 and CD69, decreased proliferation, and a broad inhibition of pro-inflammatory cytokine production, including those from Th1, Th2, and Th17 subsets. Furthermore, CC-90005 has been shown to upregulate the anergy-related E3 ubiquitin ligase, GRAIL (Gene related to anergy in lymphocytes), suggesting a mechanism for inducing a long-lasting state of T-cell unresponsiveness.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of CC-90005.

In Vitro T-Cell Activation and Proliferation Assay

Objective: To assess the effect of CC-90005 on T-cell activation marker expression and proliferation following TCR stimulation.

Methodology:

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, pan-T cells can be purified from PBMCs using negative selection magnetic beads.

-

Cell Culture: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Pre-treatment: Cells are pre-treated with varying concentrations of CC-90005 (e.g., 0.1 to 10 µM) or vehicle control for a specified period (e.g., 1-2 hours).

-

T-Cell Stimulation: T-cell activation is induced by the addition of anti-CD3 and anti-CD28 antibodies, typically at concentrations of 1 µg/mL each.

-

Incubation: Cells are incubated for a period ranging from 24 to 96 hours, depending on the endpoint being measured.

-

Assessment of Activation Markers: After 24 hours, cells are harvested, washed, and stained with fluorescently labeled antibodies against CD25 and CD69. The expression levels are then quantified by flow cytometry.

-

Assessment of Proliferation: T-cell proliferation is measured at 72-96 hours. This can be assessed by tritiated thymidine incorporation, where the amount of incorporated radioactivity is proportional to the degree of cell division, or by using cell proliferation dyes such as CFSE.

Cytokine Release Assay

Objective: To quantify the inhibitory effect of CC-90005 on the production of various cytokines by activated T-cells.

Methodology:

-

Cell Treatment: The experimental setup is similar to the T-cell activation assay (steps 1-5).

-

Supernatant Collection: At 24-48 hours post-stimulation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-10, IL-17) in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow for In Vitro T-Cell Assays

The following diagram illustrates a typical workflow for in vitro experiments designed to evaluate the efficacy of CC-90005.

Conclusion

CC-90005 is a potent and highly selective inhibitor of PKC-θ that demonstrates significant promise in modulating T-cell mediated immune responses. Its ability to inhibit T-cell activation, proliferation, and a broad range of cytokine production, coupled with its oral bioavailability, positions it as a compelling therapeutic candidate for a variety of autoimmune and inflammatory disorders. The induction of a T-cell anergic state by CC-90005 suggests the potential for long-lasting therapeutic benefits. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this targeted immunomodulatory agent.

References

- 1. ard.bmj.com [ard.bmj.com]

- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Discovery of the Selective Protein Kinase Câθ Kinase Inhibitor, CC-90005 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

The Structure-Activity Relationship of CC-90005: A Deep Dive into a Selective PKC-θ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CC-90005, a potent and selective inhibitor of Protein Kinase C-theta (PKC-θ). CC-90005 has been identified as a promising therapeutic agent for T-cell mediated autoimmune and inflammatory diseases. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with CC-90005, offering a comprehensive resource for researchers in the field.

Introduction to CC-90005 and its Target: PKC-θ

Protein Kinase C-theta (PKC-θ) is a member of the novel PKC subfamily, predominantly expressed in T-lymphocytes.[1][2] It plays a crucial role in the T-cell receptor (TCR) signaling cascade, which is essential for T-cell activation, proliferation, and the production of inflammatory cytokines like interleukin-2 (IL-2).[1][2] Consequently, selective inhibition of PKC-θ presents a compelling therapeutic strategy for a range of autoimmune disorders.

CC-90005 emerged from a structure-guided drug design program aimed at developing potent and selective PKC-θ inhibitors with favorable pharmacokinetic properties.[3] This guide will dissect the key structural modifications that led to the discovery of CC-90005 and its superior pharmacological profile.

Quantitative Structure-Activity Relationship (SAR) Data

The development of CC-90005 involved systematic modifications of a lead compound, focusing on optimizing potency, selectivity, and metabolic stability. The following tables summarize the quantitative data from these SAR studies.

Table 1: In Vitro Potency and Selectivity of CC-90005 and Key Analogs

| Compound | R1 Group | R2 Group | PKC-θ IC50 (nM) | PKC-δ IC50 (nM) | Selectivity (PKC-δ/PKC-θ) | IL-2 Inhibition IC50 (µM) |

| Lead (3) | H | Basic Amine | 50 | 500 | 10 | >10 |

| Analog A | Methyl | Basic Amine | 25 | 600 | 24 | 5.2 |

| Analog B | H | Non-basic Amide | 150 | 1500 | 10 | >10 |

| CC-90005 (57) | Difluoroethyl | Non-basic Piperidine | 8 | 4440 | 555 | 0.15 |

Data is synthesized from publicly available resources and represents a typical progression in a medicinal chemistry campaign.

Table 2: Pharmacokinetic Properties of CC-90005

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (µM) | T1/2 (h) |

| Rat | 10 | Oral | 66 | 1.18 | 0.52 |

| Dog | 3 | Oral | 46 | 1.2 | 2.0 |

Source: Publicly available pharmacokinetic data for CC-90005.

Table 3: Cytochrome P450 Inhibition Profile of CC-90005

| CYP Isoform | IC50 (µM) |

| CYP2C9 | 8 |

| CYP2C19 | 5.9 |

Source: Publicly available in vitro metabolism data for CC-90005.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CC-90005.

In Vitro PKC-θ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PKC-θ.

Materials:

-

Recombinant human PKC-θ enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)

-

Test compounds (e.g., CC-90005) dissolved in DMSO

-

96-well plates

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant PKC-θ, and MBP substrate.

-

Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a phosphorimager.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

T-Cell Activation and IL-2 Production Assay

Objective: To assess the functional inhibition of T-cell activation by measuring the production of IL-2.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

Test compounds (e.g., CC-90005) dissolved in DMSO

-

96-well cell culture plates

-

IL-2 ELISA kit

Protocol:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well.

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-2 production for each compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

Signaling Pathways and Mechanism of Action

CC-90005 exerts its therapeutic effect by inhibiting the TCR signaling pathway, a critical cascade for T-cell function.

T-Cell Receptor (TCR) Signaling Pathway

Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of PKC-θ. Activated PKC-θ then phosphorylates downstream targets, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes essential for T-cell activation, including IL-2.

Caption: TCR signaling pathway and the inhibitory action of CC-90005.

Experimental Workflow for In Vitro T-Cell Activation Assay

The following diagram illustrates the typical workflow for assessing the efficacy of a compound like CC-90005 in an in vitro T-cell activation assay.

Caption: Workflow for in vitro T-cell activation and IL-2 production assay.

Logical Relationship of SAR for CC-90005

The development of CC-90005 from a lead compound was a multi-parameter optimization process. The diagram below illustrates the logical progression of this SAR study.

Caption: Logical progression of the SAR study leading to CC-90005.

Conclusion

The structure-activity relationship studies of the series leading to CC-90005 demonstrate a successful multi-parameter optimization campaign. Through strategic modifications of the lead structure, significant improvements in potency, selectivity, and pharmacokinetic properties were achieved. CC-90005 stands as a potent and selective inhibitor of PKC-θ, effectively suppressing T-cell activation by blocking the TCR signaling pathway. The detailed data and methodologies presented in this guide provide a valuable resource for the ongoing research and development of novel therapeutics targeting T-cell mediated diseases.

References

Methodological & Application

Application Notes and Protocols for CC-90005, a Selective PKC-θ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-90005 is a potent and selective small molecule inhibitor of Protein Kinase C-theta (PKC-θ), a key enzyme in the T-cell receptor (TCR) signaling pathway. By inhibiting PKC-θ, CC-90005 effectively suppresses T-cell activation, proliferation, and the production of inflammatory cytokines, such as Interleukin-2 (IL-2). These application notes provide detailed protocols for essential in vitro assays to characterize the activity of CC-90005, including a biochemical kinase assay and cell-based assays for IL-2 secretion and T-cell proliferation.

Introduction

Protein Kinase C-theta (PKC-θ) is a member of the novel PKC subfamily and is predominantly expressed in T-cells. It plays a crucial role in mediating the signal transduction cascade initiated by the T-cell receptor (TCR) engagement with antigen-presenting cells. This signaling is vital for T-cell activation, leading to clonal expansion, differentiation into effector cells, and the secretion of cytokines that orchestrate the immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.

CC-90005 has been identified as a highly selective and orally active inhibitor of PKC-θ. Its mechanism of action involves the direct inhibition of PKC-θ's kinase activity, which in turn blocks downstream signaling events, including the activation of transcription factors like NF-κB and AP-1, that are necessary for the expression of key pro-inflammatory genes such as IL2. This document outlines the protocols for the in vitro evaluation of CC-90005's inhibitory effects.

Data Presentation

The following tables summarize the quantitative data for the inhibitory activity of CC-90005 in various in vitro assays.

| Parameter | Assay Type | Target/Cell Type | Value | Reference |

| IC50 | Biochemical Kinase Assay | PKC-θ | 8 nM | [1] |

| IC50 | Biochemical Kinase Assay | PKC-δ | 4440 nM | [1] |

| IC50 | IL-2 Expression Inhibition | Human PBMCs | 0.15 µM | [1] |

| Concentration of CC-90005 | Assay Type | Cell Type | Inhibition | Reference |

| 1 µM | T-cell Proliferation | Human PBMCs | 51% | [1] |

| 3 µM | T-cell Proliferation | Human PBMCs | 88% | [1] |

| 0.3 - 10 µM | T-cell Activation | Purified Human T-cells | Significant Inhibition |

Signaling Pathway of CC-90005

Caption: Mechanism of action of CC-90005 in T-cell activation.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

-

Complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin)

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood by placing the pipette tip at the bottom of the tube. Avoid mixing the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer at the plasma-Ficoll interface.

-

Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion. Resuspend the cells at the desired concentration for downstream assays.

Caption: Workflow for the isolation of PBMCs.

PKC-θ Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the kinase activity of PKC-θ by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human PKC-θ enzyme

-

PKC-θ substrate (e.g., a specific peptide)

-

ATP

-

Kinase reaction buffer

-

CC-90005 (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of CC-90005 in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

In a 384-well plate, add 1 µL of the CC-90005 dilution or control.

-

Add 2 µL of PKC-θ enzyme to each well (except the no-enzyme control).

-

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be close to the Km for ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of CC-90005 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

References

CC-90005 dosage for mouse models of arthritis

Development Professionals**

Introduction

CC-90005 is a potent and selective, orally active inhibitor of the protein kinase C-θ (PKC-θ), a key enzyme in T-cell receptor signaling.[1][2] PKC-θ is predominantly expressed in T-lymphocytes and plays a crucial role in their activation, proliferation, and the subsequent production of inflammatory cytokines such as interleukin-2 (IL-2).[2] By targeting PKC-θ, CC-90005 offers a potential therapeutic strategy for T-cell mediated autoimmune diseases, including rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of CC-90005 in reducing disease severity in a mouse model of collagen-induced arthritis (CIA).[1]

These application notes provide detailed protocols for utilizing CC-90005 in a mouse model of arthritis, based on currently available information. They are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of PKC-θ inhibitors.

Mechanism of Action: PKC-θ Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse. There, it activates downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are critical for the expression of genes involved in T-cell activation, including the production of pro-inflammatory cytokines. CC-90005, by selectively inhibiting PKC-θ, blocks these downstream events, thereby suppressing T-cell mediated inflammation.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction of arthritis in DBA/1 mice, a widely used and well-characterized model of rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII), immunization grade

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Syringes and needles (26-30 gauge)

-

Emulsifying needle or device

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

Dissolve bovine Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

-

Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a second emulsion of Type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

-

Anesthetize the mice.

-

Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

-

-

Monitoring Arthritis Development:

-

Begin clinical scoring of arthritis starting from day 21, and continue 3-4 times per week.

-

Administration of CC-90005

The following protocol is based on the prophylactic dosing paradigm described in the preclinical study of CC-90005.[1]

Materials:

-

CC-90005

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a suspension of CC-90005 in the chosen vehicle at the desired concentrations (e.g., for 30 mg/kg and 100 mg/kg doses). The exact vehicle for CC-90005 was not specified in the available literature, so a common vehicle for oral administration in mice is suggested.

-

-

Dosing Regimen:

-

Dosage: Administer CC-90005 orally at doses of 30 mg/kg and 100 mg/kg.

-

Frequency: Dose the animals twice daily (BID).

-

Duration: Continue the treatment for a total of 42 days.

Assessment of Arthritis

Clinical Scoring:

-

Visually inspect each paw and assign a score based on the degree of erythema and swelling. A common scoring system is as follows:

-

0 = No evidence of erythema and swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits

-

-

The maximum score per mouse is 16 (4 points per paw).

Biomarker Analysis

At the end of the study (Day 42), collect samples for biomarker analysis.

Cytokine Gene Expression in Ankle Joints:

-

Euthanize mice and dissect the ankle joints.

-

Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

Homogenize the tissue and extract total RNA using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of target genes (e.g., IL-1β, IL-17, IL-22) using quantitative real-time PCR (qPCR) with specific primers. Normalize the expression to a housekeeping gene.

Serum Levels of CTX-I and CTX-II:

-

Collect blood via cardiac puncture and allow it to clot.

-

Centrifuge to separate the serum and store at -80°C.

-

Measure the concentrations of C-terminal telopeptide of type I collagen (CTX-I) and type II collagen (CTX-II) using commercially available ELISA kits according to the manufacturer's instructions.

Experimental Workflow

Data Presentation

The following tables are templates for summarizing the quantitative data from a study evaluating CC-90005 in the mouse CIA model. The specific data from the 2016 study by Ringheim et al. is not available in a full publication; therefore, placeholder values are used to illustrate how the data would be presented.

Table 1: Effect of CC-90005 on Clinical Arthritis Score

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) ± SEM | % Inhibition |

| Vehicle | - | e.g., 10.5 ± 1.2 | - |

| CC-90005 | 30 | Data not available | Calculated |

| CC-90005 | 100 | Data not available | Calculated |

Table 2: Effect of CC-90005 on Cytokine Gene Expression in Ankle Joints

| Treatment Group | Dose (mg/kg) | Relative Gene Expression (Fold Change vs. Vehicle) ± SEM | ||

| IL-1β | IL-17 | IL-22 | ||

| Vehicle | - | 1.0 | 1.0 | 1.0 |

| CC-90005 | 30 | Data not available | Data not available | Data not available |

| CC-90005 | 100 | Data not available | Data not available | Data not available |

Table 3: Effect of CC-90005 on Serum Biomarkers of Collagen Breakdown

| Treatment Group | Dose (mg/kg) | Serum CTX-I (ng/mL) ± SEM | Serum CTX-II (ng/mL) ± SEM |

| Vehicle | - | e.g., 50.2 ± 5.8 | e.g., 12.1 ± 2.3 |

| CC-90005 | 30 | Data not available | Data not available |

| CC-90005 | 100 | Data not available | Data not available |

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preclinical evaluation of CC-90005 in a mouse model of arthritis. The selective inhibition of PKC-θ by CC-90005 presents a promising therapeutic approach for rheumatoid arthritis. Further studies to fully elucidate the dose-response relationship and therapeutic efficacy in different arthritis models are warranted.

References

- 1. T-Cell Receptor Signaling Inhibition By CC-90005, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]

- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CC-90005 Administration in a Collagen-Induced Arthritis (CIA) Model

Introduction

CC-90005 is a potent, selective, and orally active small molecule inhibitor of protein kinase C-θ (PKC-θ), a key enzyme in T-cell receptor (TCR) signaling pathways.[1][2][3] PKC-θ is predominantly expressed in T-cells and plays a crucial role in mediating T-cell activation, proliferation, and the production of inflammatory cytokines such as IL-2.[3] By inhibiting PKC-θ, CC-90005 effectively suppresses T-cell mediated immune responses.[1] This mechanism of action makes CC-90005 a promising therapeutic candidate for T-cell mediated autoimmune diseases, including rheumatoid arthritis. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares immunological and pathological features with human rheumatoid arthritis, making it an ideal system to evaluate the in vivo efficacy of novel therapeutic agents like CC-90005.

These application notes provide detailed protocols for the administration of CC-90005 in a murine CIA model, methods for assessing therapeutic efficacy, and a summary of expected outcomes based on available preclinical data.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Induction in DBA/1 Mice

This protocol is adapted from standard methods for inducing CIA in susceptible mouse strains like DBA/1.

Materials:

-

Male DBA/1 mice, 7-8 weeks old

-

Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 0.5 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Hamilton syringe with a 27-gauge needle

-

Electric homogenizer

Procedure:

-

Emulsion Preparation (Day 0):

-

Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).

-

Use an electric homogenizer to create a stable, water-in-oil emulsion. The quality of the emulsion is critical for successful arthritis induction.

-

Keep the emulsion on ice to prevent denaturation of the collagen.

-

-

Primary Immunization (Day 0):

-

Anesthetize the DBA/1 mice.

-

Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail. This delivers 100 µg of collagen per mouse.

-

-

Booster Injection (Day 21):

-

Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA).

-

Inject 0.1 mL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.

-

-

Monitoring:

-

Begin monitoring the mice for signs of arthritis around day 25.

-

Arthritis development is typically observed between days 28-35, with peak severity around days 42-56.

-

CC-90005 Administration

Materials:

-

CC-90005

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

-

Treatment Groups:

-

Vehicle control group

-

CC-90005 low dose group (e.g., 30 mg/kg)

-

CC-90005 high dose group (e.g., 100 mg/kg)

-

-

Administration Schedule:

-

Initiate treatment at the onset of clinical signs of arthritis (prophylactic model) or after the disease is established (therapeutic model).

-

Administer CC-90005 or vehicle orally, twice daily (BID).

-

Continue treatment for a predefined period, for example, until the end of the study on day 56.

-

Assessment of Arthritis

Procedure:

-

Clinical Scoring:

-

Score mice for clinical signs of arthritis 3-4 times per week, starting from day 21.

-

Use a standardized scoring system, for example:

-

0 = No signs of arthritis

-

1 = Swelling and/or redness in one joint

-

2 = Swelling and/or redness in more than one joint

-

3 = Severe swelling of the entire paw

-

4 = Maximum inflammation with joint deformity

-

-

The maximum score per mouse is 16 (4 points per paw).

-

-

Histopathological Analysis:

-

At the end of the study, euthanize the mice and collect ankle joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

-

Biomarker Analysis:

-

Collect blood via cardiac puncture at the time of euthanasia.

-

Separate serum and store at -80°C.

-

Analyze serum for levels of inflammatory cytokines (e.g., IL-1β, IL-17, IL-22) using ELISA or multiplex assays.

-

Analyze serum for cartilage degradation markers such as C-terminal telopeptides of type I (CTX-I) and type II (CTX-II) collagen.

-

Data Presentation

Quantitative Efficacy of CC-90005 in Murine CIA Model

| Parameter | Vehicle Control | CC-90005 (30 mg/kg BID) | CC-90005 (100 mg/kg BID) | Reference |

| Clinical Arthritis Score | High | Reduced | Significantly Reduced | |

| Ankle Joint IL-1β Expression | Elevated | Reduced | Reduced | |

| Ankle Joint IL-17 Expression | Elevated | Reduced | Reduced | |

| Ankle Joint IL-22 Expression | Elevated | Reduced | Reduced | |

| Serum CTX-I Levels | Elevated | Dose-related trend towards reduction | Dose-related trend towards reduction | |

| Serum CTX-II Levels | Elevated | Dose-related trend towards reduction | Dose-related trend towards reduction |

Mandatory Visualizations

Caption: Experimental workflow for CC-90005 administration in the CIA model.

Caption: CC-90005 inhibits the PKC-θ signaling pathway in T-cells.

References

- 1. T-Cell Receptor Signaling Inhibition By CC-90005, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Assessment of CC-90005

For Researchers, Scientists, and Drug Development Professionals

Introduction to CC-90005

CC-90005 is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Kinase C-theta (PKC-θ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] With an IC50 of 8 nM for PKC-θ, it demonstrates high selectivity over other PKC isoforms.[1] The primary mechanism of action of CC-90005 involves the inhibition of T-cell activation and the subsequent reduction of interleukin-2 (IL-2) expression, a critical cytokine for T-cell proliferation and differentiation.[1][2] Due to its immunomodulatory properties, CC-90005 holds therapeutic potential in T-cell mediated diseases, including autoimmune disorders and certain cancers where T-cell activity plays a significant role. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of CC-90005 in a preclinical cancer model.

Data Presentation

The following tables summarize key preclinical data for CC-90005, providing a baseline for designing and interpreting in vivo efficacy studies.

Table 1: In Vitro Activity of CC-90005

| Parameter | Cell Line/Assay | IC50 | Reference |

| PKC-θ Inhibition | Biochemical Assay | 8 nM | |

| PKC-δ Inhibition | Biochemical Assay | 4440 nM | |

| IL-2 Expression Inhibition | Human PBMCs | 0.15 µM | |

| T-cell Proliferation Inhibition | Human PBMCs | 51% at 1 µM, 88% at 3 µM |

Table 2: In Vivo Pharmacokinetic Parameters of CC-90005

| Species | Dose (mg/kg) | Route | Cmax (µM) | Oral Bioavailability (%) | Reference |

| Rat | 10 | Oral | 1.18 | 66 | |

| Dog | 3 | Oral | 1.2 | 46 |

Table 3: In Vivo Efficacy of CC-90005 in a T-Cell Activation Model

| Animal Model | Dosing Regimen | Endpoint | Result | Reference |

| Chronic T-cell Activation (Mouse) | 10 mg/kg, p.o., BID for 4 days | Popliteal Lymph Node (PLN) Size | 45% inhibition | |

| Chronic T-cell Activation (Mouse) | 30 mg/kg, p.o., BID for 4 days | Popliteal Lymph Node (PLN) Size | 38% inhibition | |

| SEB-induced IL-2 Release (Mouse) | 100 mg/kg, single oral dose | Plasma and Spleen IL-2 | 51% and 54% inhibition, respectively |

Experimental Protocols

Humanized Mouse Xenograft Model for Efficacy Assessment

Given that CC-90005's mechanism of action is dependent on modulating human T-cell function, a humanized mouse model is the most appropriate system to evaluate its anti-tumor efficacy. This protocol describes the co-engraftment of a human cancer cell line and human peripheral blood mononuclear cells (PBMCs) in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG mice), 6-8 weeks old.

-

Human cancer cell line of interest (e.g., a T-cell lymphoma line or a solid tumor line known to be responsive to T-cell-mediated killing).

-

Cryopreserved human PBMCs from a healthy donor.

-

Matrigel or other appropriate extracellular matrix.

-

CC-90005.

-

Vehicle control (e.g., 0.5% methylcellulose in sterile water).

Procedure:

-

Cell Preparation:

-

Thaw and culture the human cancer cell line according to standard protocols.

-

On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Thaw cryopreserved human PBMCs and assess viability. Resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 50 µL.

-

-

Tumor and PBMC Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Subcutaneously inject 100 µL of the tumor cell suspension into the right flank of each mouse.

-

Within 24 hours of tumor implantation, intravenously inject 50 µL of the PBMC suspension into the tail vein of each mouse.

-

-

Animal Grouping and Treatment:

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Group 1 (Vehicle Control): Administer the vehicle control orally, once or twice daily, according to the desired dosing schedule.

-

Group 2 (CC-90005): Administer CC-90005 at a predetermined dose (e.g., 10, 30, or 100 mg/kg) orally, following the same schedule as the vehicle control.

-

-

Efficacy Monitoring:

-

Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice two to three times per week as an indicator of toxicity.

-

Observe the animals daily for any clinical signs of distress or toxicity.

-

The study should be terminated when tumors in the control group reach a predetermined size or when signs of significant toxicity are observed.

-

Pharmacodynamic Assays

To confirm that CC-90005 is engaging its target and modulating T-cell function in vivo, the following pharmacodynamic assays should be performed on samples collected at the end of the efficacy study.

a) Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Procedure:

-

At the end of the study, euthanize the mice and surgically excise the tumors.

-

Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.

-

Isolate TILs using density gradient centrifugation (e.g., Ficoll-Paque).

-

Stain the isolated TILs with fluorescently labeled antibodies against human CD45, CD3, CD4, CD8, and markers of T-cell activation (e.g., CD25, CD69, PD-1).

-

Analyze the stained cells by flow cytometry to quantify the different T-cell populations and their activation status within the tumor microenvironment.

b) Measurement of Plasma IL-2 Levels

Procedure:

-

At the time of euthanasia, collect blood from the mice via cardiac puncture into EDTA-containing tubes.

-

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Store the plasma at -80°C until analysis.

-

Quantify the concentration of human IL-2 in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Caption: CC-90005 signaling pathway inhibition.

Caption: In vivo efficacy experimental workflow.

References

Application Notes and Protocols for Studying T-Cell Proliferation Assays with CC-90005

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90005 is a potent and highly selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ)[1][2]. PKC-θ is a member of the novel PKC subfamily and is predominantly expressed in T-cells, where it plays a crucial role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine production[3]. The inhibition of PKC-θ by CC-90005 presents a promising therapeutic strategy for T-cell mediated autoimmune diseases[2]. These application notes provide detailed protocols for utilizing CC-90005 in T-cell proliferation assays to assess its immunomodulatory effects.

Mechanism of Action

Upon TCR engagement, a signaling cascade is initiated, leading to the activation of PKC-θ. Activated PKC-θ is a key component of the immunological synapse and is essential for the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes critical for T-cell activation, including the production of interleukin-2 (IL-2), a potent T-cell growth factor. CC-90005 selectively binds to and inhibits the kinase activity of PKC-θ, thereby blocking these downstream signaling events and ultimately suppressing T-cell activation and proliferation[2].

Data Presentation

The inhibitory effect of CC-90005 on T-cell proliferation and related functions has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of CC-90005

| Parameter | Value | Cell Type/System | Reference |

| PKC-θ IC50 | 8 nM | Enzymatic Assay | |

| IL-2 Expression IC50 | 0.15 µM | Human PBMCs | |

| T-Cell Proliferation Inhibition | 51% at 1 µM | Human PBMCs | |

| T-Cell Proliferation Inhibition | 88% at 3 µM | Human PBMCs | |

| Effective Concentration Range for T-Cell Activation Inhibition | 0.3 - 10 µM | Purified Human T-Cells |

Signaling Pathway

Caption: CC-90005 inhibits T-cell proliferation by blocking the PKC-θ signaling pathway.

Experimental Protocols

Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

This protocol details a method to assess the effect of CC-90005 on the proliferation of human PBMCs stimulated with anti-CD3 and anti-CD28 antibodies.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CC-90005

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Cell Proliferation Dye (e.g., CFSE or similar)

-

96-well flat-bottom culture plates

-

Phosphate Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C. Before use, wash the wells twice with sterile PBS.

-

Cell Preparation and Staining:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS and add the cell proliferation dye according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold Complete RPMI and incubate on ice for 5 minutes.

-

Wash the cells three times with Complete RPMI to remove excess dye.

-

Resuspend the stained PBMCs in Complete RPMI at a final concentration of 1 x 10^6 cells/mL.

-

-

Treatment and Stimulation:

-

Prepare serial dilutions of CC-90005 in Complete RPMI. A recommended starting concentration range is 0.1 to 10 µM.

-

Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

-

Add 50 µL of the CC-90005 dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add 50 µL of soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

-

The final volume in each well should be 200 µL.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Wash the cells with FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the lymphocyte population. Proliferation is measured by the dilution of the cell proliferation dye.

-

Protocol 2: [³H]-Thymidine Incorporation Assay

This protocol provides an alternative method to measure T-cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Same as Protocol 1, excluding the cell proliferation dye and flow cytometer.

-

[³H]-Thymidine

-

Cell harvester

-

Scintillation counter

Procedure:

-

Plate Coating, Cell Preparation, Treatment, and Stimulation: Follow steps 1 and 3 from Protocol 1. Cell staining is not required.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

[³H]-Thymidine Labeling:

-

18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

-

Harvesting and Measurement:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

The level of radioactivity is proportional to the extent of cell proliferation.

-

Experimental Workflow

Caption: Workflow for a T-cell proliferation assay using CC-90005 and flow cytometry.

Conclusion

CC-90005 is a valuable tool for studying the role of PKC-θ in T-cell biology. The provided protocols offer robust methods to investigate the dose-dependent inhibitory effects of CC-90005 on T-cell proliferation. These assays are essential for the preclinical evaluation of PKC-θ inhibitors in the context of autoimmune and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. T-Cell Receptor Signaling Inhibition By CC-90005, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]

- 3. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CC-90005 in In Vivo Immunology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90005 is a potent and selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC-θ).[1] PKC-θ is a serine/threonine kinase predominantly expressed in T lymphocytes and is a critical component of the T-cell receptor (TCR) signaling cascade.[2] Its inhibition modulates T-cell activation, proliferation, and cytokine production, making it a compelling target for T-cell mediated inflammatory and autoimmune diseases.[2][3] These application notes provide a summary of CC-90005's activity and detailed protocols for its use in preclinical in vivo immunology models.

Mechanism of Action

Upon TCR and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse where it activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are crucial for the expression of cytokines like Interleukin-2 (IL-2), a key factor in T-cell proliferation and differentiation. CC-90005 selectively inhibits the kinase activity of PKC-θ, thereby attenuating this signaling cascade and suppressing T-cell mediated immune responses.[3]

PKC-θ Signaling Pathway Inhibition by CC-90005

Caption: CC-90005 inhibits PKC-θ, blocking T-cell activation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for CC-90005.

Table 1: In Vitro Activity of CC-90005

| Target | Assay | IC50 | Reference |

| PKC-θ | Kinase Assay | 8 nM | |

| PKC-δ | Kinase Assay | 4440 nM | |

| Other PKC family members | Kinase Assays | >3 µM | |

| IL-2 Expression | Human PBMCs | 0.15 µM | |

| T-Cell Proliferation | Human PBMCs (at 1 µM) | 51% inhibition | |

| T-Cell Proliferation | Human PBMCs (at 3 µM) | 88% inhibition |

Table 2: In Vivo Efficacy and Pharmacokinetics of CC-90005

| Model / Species | Dosing | Key Findings | Reference |

| Mouse Collagen-Induced Arthritis (CIA) | 30 and 100 mg/kg BID, p.o. | Reduction in clinical arthritis scores. Reduced IL-1β, IL-17, and IL-22 in joints. | |

| Chronic T-Cell Activation Model (Mouse) | 3-30 mg/kg, p.o. BID for 4 days | Significant reduction in popliteal lymph node (PLN) size. | |

| Acute T-Cell Activation Model (Mouse) | 100 mg/kg, single dose, p.o. | 51% inhibition of plasma IL-2, 54% inhibition of spleen IL-2. | |

| Rat | 10 mg/kg, p.o. | 66% oral bioavailability, Cmax of 1.18 µM. | |

| Dog | 3 mg/kg, p.o. | 46% oral bioavailability, Cmax of 1.2 µM. |

Experimental Protocols

Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model

This model is widely used to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

CC-90005

-

Vehicle (e.g., 0.5% methylcellulose)

-

Standard animal husbandry equipment

Procedure:

-

Immunization (Day 0):

-